molecular formula C13H11NO2 B1167163 bacteriophage T4 gene product 22 CAS No. 125007-31-0

bacteriophage T4 gene product 22

Cat. No.: B1167163
CAS No.: 125007-31-0
Attention: For research use only. Not for human or veterinary use.
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Description

Bacteriophage T4 gene product 22 (gp22) is a 269-amino acid protein that serves as the major scaffolding protein for the assembly of the bacteriophage T4 prohead, the precursor to the mature viral capsid. It is a key component of the proteinaceous core, or scaffold, around which the outer capsid shell, composed of the major capsid protein gp23 and the vertex protein gp24, assembles correctly. This process initiates at the host bacterial membrane, where the portal protein gp20 forms a foundation for the prohead. The core, containing gp22, directs the proper formation of the prolate icosahedral shell, ensuring the precise geometry required for subsequent stages of viral development. Gp22 is characterized by its high content of charged residues, particularly glutamic acid and lysine, and a predicted high alpha-helical content (approximately 80% of its polypeptide chain). Structural models propose that the protein is road-shaped and formed by seven distinct alpha-helices, with three long alpha-helices packed antiparallel along the molecule's major axis. During the early stages of prohead assembly, gp22 undergoes limited proteolytic processing by the T4 prohead protease (gp21), which cleaves off a short C-terminal fragment. This maturation step, along with the proteolytic degradation of the entire scaffold core, is essential for the subsequent release of the prohead from the host membrane, the expansion of the capsid shell to its final size, and the packaging of the viral DNA. As a critical model system in molecular biology, the study of gp22 provides fundamental insights into the mechanisms of macromolecular assembly, protein scaffolding, and the sequential, domino-like protein-folding events that drive the complex morphogenesis of large double-stranded DNA viruses. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

125007-31-0

Molecular Formula

C13H11NO2

Synonyms

bacteriophage T4 gene product 22

Origin of Product

United States

Molecular Architecture of the Bacteriophage T4 Prohead Core

Dynamic Assembly of the Prohead Scaffolding Core

Involvement of Host Factors in Core Assembly

The assembly of the bacteriophage T4 prohead core is a complex process that, while largely orchestrated by phage-encoded proteins, is critically dependent on the cellular machinery of its Escherichia coli host. The host provides essential factors that chaperone the folding of viral proteins and facilitate the localization of assembly intermediates. This intricate interplay ensures the efficient and correct formation of the prohead structure, which is essential for subsequent DNA packaging and the production of infectious virions.

The assembly of the T4 prohead is initiated at the inner cytoplasmic membrane of the E. coli cell. mdpi.com This process begins with the formation of a membrane-bound initiator complex, where the phage portal protein, gp20, plays a central role. The assembly of this portal initiator is not a solitary event; it requires the assistance of a viral chaperone, gp40, and has been shown to be in close proximity to several host membrane proteins, including Tig (trigger factor), DnaK, and YidC, as demonstrated by crosslinking studies. nih.gov It is hypothesized that DnaK may be responsible for transporting gp20 to the cell membrane, while YidC could act as a membrane-associated chaperone, stabilizing the portal protein on the lipid bilayer surface until the prohead assembly is complete. nih.gov

Once the portal complex is established, it serves as a nucleation site for the assembly of the inner scaffolding core and the outer capsid shell. nih.gov The major component of the scaffolding core is the bacteriophage T4 gene product 22 (gp22), along with other core proteins such as gp21, gp67, and gp68, and internal proteins. mdpi.com Concurrently, the major capsid protein, gp23, and the vertex protein, gp24, begin to form the icosahedral shell around this core. mdpi.com

The folding of the major capsid protein, gp23, is one of the most well-characterized instances of host factor involvement in T4 assembly. Proper folding of gp23 is absolutely dependent on the host's GroEL chaperonin system. nih.gov However, the canonical E. coli co-chaperonin, GroES, is replaced by the phage-encoded protein gp31. nih.gov This phage-specific co-chaperone, gp31, works in concert with the host's GroEL to facilitate the correct folding of gp23, preventing its aggregation and ensuring it is competent for assembly into the growing capsid shell. nih.gov In an E. coli mutant, hdB3-1, T4 assembly is impaired at lower temperatures, leading to the accumulation of naked prohead cores on the inner membrane and the cytoplasmic aggregation of gp23, highlighting the critical role of host factors in the coordinated assembly of the shell around the core. nih.gov

While the involvement of host chaperones in the folding of the shell protein gp23 is well-established, their direct role in the folding and assembly of the core proteins themselves, such as gp22, is less clear. The structure of the prohead core remains largely unresolved, and the mechanisms that guide the localization and assembly of its protein components are still under investigation. nih.gov However, the intimate connection between the host cell membrane and the initial stages of prohead assembly suggests a supportive environment provided by the host for the proper formation of the entire prohead, including its core.

Host FactorFunction in Prohead Assembly
GroEL A key E. coli chaperonin that, in conjunction with the phage co-chaperone gp31, is essential for the proper folding of the major capsid protein, gp23. nih.gov
DnaK A host chaperone that is thought to escort the portal protein, gp20, to the inner cell membrane, a critical first step in prohead assembly. nih.govnih.gov
Trigger Factor (Tig) A ribosome-associated chaperone in E. coli that has been found to be in close proximity to the assembling portal complex at the cell membrane. nih.gov
YidC An integral inner membrane protein of E. coli that is believed to act as a membrane-associated chaperone for the portal protein gp20, anchoring it during the initiation of prohead assembly. mdpi.comnih.gov
Lon Protease A host protease that is inhibited by the T4 protein PinA. This inhibition likely contributes to the stability and accumulation of phage proteins necessary for assembly. nih.gov

Functional Roles of Gp22 in Bacteriophage T4 Head Morphogenesis

Determination of Capsid Shape and Size

The formation of the prolate icosahedron, a structure with icosahedral ends and an elongated midsection, is directed by the gp22 scaffolding core. msu.runih.gov The assembly of the T4 prohead begins with the formation of an initiation complex on the inner membrane of the host cell, which then serves as a nucleation site for the co-assembly of the major capsid protein gp23 and the major scaffolding protein gp22. nih.govpnas.org The inner core, consisting mainly of gp22, assembles concurrently with the outer shell, dictating its elongated shape. nih.govnih.gov

The proposed mechanism for the formation of the normal prolate T4 core involves six filamentous strands of gp22 molecules arranging into a prolate ellipsoid, which in turn determines the length of the core. msu.ru The gp22 polypeptide chain is predicted to form coiled-coil strands, contributing to this filamentous structure. msu.ru The scaffolding core, with gp22 as its main component, provides the structural template around which the outer capsid proteins assemble. nih.govpnas.org Upon completion of prohead assembly, the gp22 scaffold is degraded by the phage-coded protease gp21 and its peptide fragments are expelled from the capsid, making way for the packaging of the viral DNA. nih.govmdpi.comnih.gov

ComponentFunction in Prolate Icosahedron Formation
gp22 Forms the internal scaffolding core that dictates the elongated shape. nih.govmsu.ru
gp23 The major capsid protein that assembles around the gp22 core to form the outer shell. nih.govpnas.org
gp24 The vertex protein that forms the pentameric vertices of the capsid. nih.govpnas.org
gp20 The portal protein that initiates prohead assembly at the host cell membrane. nih.govpnas.org
gp21 A protease that degrades the gp22 scaffolding core after shell assembly. msu.rupnas.org

While the major capsid protein gp23 has a significant role in controlling capsid length, mutations in the gene for the scaffolding protein gp22 are also associated with alterations in head length, resulting in isometric and intermediate-length heads. msu.runih.gov This indicates that the scaffolding core is a key determinant of the final length of the prolate capsid. The precise mechanism of length regulation is thought to involve a complex interplay between the assembly kinetics of the core and the prohead shell. msu.ru The structure of the gp22 molecule itself, with its predicted antiparallel alpha-helical packing, is crucial for the assembly of the prohead core and, by extension, the regulation of capsid length. nih.gov

Facilitation of Major Capsid Protein Assembly

Gp22 is indispensable for the correct assembly of the major capsid proteins, gp23 and gp24, which form the outer shell of the T4 head. msu.runih.govpnas.org It functions as a scaffold, providing a transient internal framework that guides the polymerization of these proteins into a stable and correctly shaped prohead. msu.runih.gov

The assembly of the T4 prohead involves the co-assembly of the outer shell, composed of gp23 hexamers and gp24 pentamers, with the inner scaffolding core made primarily of gp22. nih.govpnas.org The gp22 core provides the necessary structural support for the folding and assembly of gp23 into the prohead. nih.gov The major capsid protein gp23 assembles around the surface of the gp22 core to form the procapsid. msu.ru This scaffolding-dependent assembly ensures the fidelity of capsid formation, preventing the misassembly of capsid proteins. msu.runih.gov

ProteinRole in Shell Formation
gp22 Forms the inner scaffolding core. nih.govpnas.org
gp23 The major capsid protein; forms hexameric capsomers on the shell. msu.runih.gov
gp24 The vertex protein; forms pentameric capsomers at the vertices. msu.runih.gov

While gp22 is primarily involved with the assembly of the main shell proteins, its role as a scaffold is indirectly linked to the subsequent incorporation of outer capsid proteins. The nonessential outer capsid proteins, Hoc and Soc, decorate the capsid surface after the main shell has been assembled and the scaffolding core has been removed. nih.gov The proper formation of the gp23 and gp24 lattice, which is dependent on the gp22 scaffold, creates the binding sites for these accessory proteins that further stabilize the capsid structure. nih.govnih.gov

Mechanistic Insights into Gp22 Processing and Maturation

Proteolytic Cleavage by Prohead Protease gp21

The maturation of the T4 prohead is initiated by a series of proteolytic events catalyzed by the T4 prohead protease, also known as gene product 21 (gp21). nih.gov This enzyme is a serine protease that is responsible for the cleavage of several prohead proteins, including the major scaffolding protein, gp22. nih.gov The activation of gp21 itself is thought to be linked to autocleavage, a mechanism that may also facilitate its release from interactions with core proteins, thereby promoting head maturation. nih.gov

The proteolytic activity of gp21 is essential for the transition from the initial prohead structure to a mature capsid capable of encapsulating the viral genome. nih.gov This process involves extensive digestion of several core proteins, including gp22, into smaller peptide fragments. nih.gov

Identification of Cleavage Sites and Specificity

The specificity of gp21-mediated cleavage has been a subject of detailed investigation. Early studies identified that gp22 is cleaved at a glutamyl-alanyl bond. nih.gov Subsequent research has confirmed and refined this understanding, revealing that gp21 recognizes and cleaves its substrates C-terminal to a glutamic acid residue. nih.govresearchgate.net This cleavage occurs following a relatively short and specific sequence motif, identified as L/I-X-E, where 'L' is leucine, 'I' is isoleucine, 'X' can be any amino acid, and 'E' is glutamic acid. nih.gov

The extensive digestion of gp22 by gp21 results in the generation of multiple peptide fragments. nih.govnih.gov This is in contrast to other prohead proteins like the major capsid protein gp23 and the vertex protein gp24, which undergo more limited N-terminal cleavage. nih.gov

Table 1: gp21 Cleavage Specificity

FeatureDescription
EnzymeProhead Protease gp21
SubstrateGene Product 22 (gp22) and other prohead proteins
Cleavage SiteC-terminal to a glutamic acid residue
Recognition MotifL/I-X-E

This table summarizes the key features of the proteolytic cleavage of prohead proteins by gp21.

Consequences of gp22 Degradation for DNA Packaging Space

The proteolytic degradation of the gp22 scaffolding core is a critical prerequisite for creating the internal volume necessary for DNA packaging. nih.govyoutube.com The scaffolding proteins, including gp22, guide the assembly of the capsid proteins into the correct prohead structure but are not part of the final, mature virion. youtube.com Their removal is therefore essential.

Following cleavage by gp21, the resulting peptide fragments of the core proteins are largely expelled from the prohead. nih.govnih.gov This exodus of protein mass from the prohead interior effectively hollows out the structure, creating the space required to accommodate the lengthy T4 genome. nih.gov This process transforms the prohead into an empty, mature capsid that is competent for DNA packaging. nih.gov The removal of the major core proteins is a key step that creates the internal volume that will be occupied by the packaged DNA. nih.gov

Role of Cleaved gp22 Fragments in Mature Virion

While the vast majority of gp22 fragments are expelled from the prohead during maturation, it has been suggested that not all fragments are completely removed. nih.gov One specific proteolytic fragment of gp22, corresponding to an alpha-helical region, has been reported to be found in mature T4 heads. nih.gov This fragment is described as being packed with other alpha-helices in a structural motif known as an alpha-alpha-corner. nih.gov

However, more recent and comprehensive analyses indicate that the removal of the major core proteins, with a few exceptions, is a defining feature of the maturation process that creates the necessary space for the genome. nih.gov While some internal proteins are retained and even ejected into the host cytoplasm during infection, the primary fate of the cleaved gp22 scaffolding protein is degradation and expulsion from the prohead. nih.govnih.gov The extensive digestion of gp22 into small peptides facilitates its exit from the immature capsid, likely through pores in the shell or the portal channel. nih.gov

Interactions of Gp22 with Other Phage Structural and Assembly Proteins

Interaction with Portal Protein gp20

The initiation of prohead assembly is a critical step that occurs at the inner membrane of the E. coli host. This process is nucleated by the portal protein, gp20, which forms a dodecameric ring structure that serves as the foundation for the assembly of the scaffolding core and the subsequent capsid shell pnas.orgmdpi.comnih.gov.

The portal protein gp20 acts as the initiator complex for the formation of the prohead mdpi.comoup.commdpi.com. It is at this portal vertex that the assembly of the inner scaffolding core, primarily composed of gp22, is nucleated pnas.orgmdpi.com. The assembly of this membrane-bound portal initiator is dependent on a viral chaperone, gp40 mdpi.com. Once the gp20 portal is in place, it facilitates the recruitment and organization of the scaffolding core proteins, with gp22 being the major component mdpi.comnih.gov. While the precise molecular details of this nucleation event are still under investigation, it is understood that the gp20 portal provides the initial structural template upon which the gp22 scaffold begins to polymerize.

Interactions with Major Capsid Protein gp23 and Vertex Protein gp24

The formation of the protective outer shell of the phage head, the capsid, is a direct consequence of the interaction between the scaffolding core and the major capsid proteins. The major capsid protein, gp23, forms the hexagonal lattice of the capsid, while the vertex protein, gp24, forms the pentameric vertices pnas.orgsemanticscholar.org.

The assembly of the prohead involves the concurrent formation of the inner scaffolding core and the outer capsid shell nih.gov. The major capsid protein, gp23, and the vertex protein, gp24, assemble around the gp22-rich scaffolding core pnas.orgmdpi.com. This co-assembly process suggests a direct or indirect interaction between gp22 and the capsid proteins, where the scaffolding core provides an internal framework that guides the polymerization of gp23 and gp24 into the correct prolate icosahedral geometry nih.gov. Genetic studies have provided evidence for specific protein-protein interactions among gp22, gp23, and gp24, indicating that these interactions are crucial for the regulation of capsid length determination nih.gov. While the exact binding sites and the nature of these interactions are still being elucidated, it is clear that the scaffolding core acts as a template, directing the assembly of the capsid proteins.

The internal scaffolding core, with gp22 as its primary constituent, is considered the principal determinant of the prohead's shape and size mdpi.comnih.gov. The inherent structure of the assembled gp22 core dictates the prolate (elongated icosahedral) morphology of the T4 head. The interactions between the scaffolding core and the assembling gp23 and gp24 shell ensure that the capsid conforms to this predetermined shape. Following the completion of prohead assembly, the scaffolding core is proteolytically degraded by the phage-encoded protease, gp21, and its constituent proteins, including the majority of gp22, are removed from the prohead to make space for the viral DNA nih.govscispace.com. The transient nature of the scaffolding core highlights its crucial but temporary role in ensuring the fidelity of capsid morphogenesis. The stability of the final, mature capsid is then maintained by the extensive network of interactions between the gp23 and gp24 subunits scispace.comresearchgate.net.

Cooperative Interactions within the Prohead Core Complex

The prohead core is not solely composed of gp22 but is a complex assembly of several proteins that work in concert to facilitate the construction of the prohead. The cooperative interactions among these core components are essential for the proper formation and function of the scaffolding structure.

The prohead core complex of bacteriophage T4 is composed of the major scaffolding protein gp22, the prohead protease gp21, internal proteins (IPI, IPII, and IPIII), gp67, and gp68 pnas.orgmdpi.comnih.gov. The assembly of these components into a functional core is a cooperative process. Studies have shown that the formation of the prohead core in vivo is critically dependent on the presence of both gp21 and gp22 nih.gov. While other core proteins are not essential for the formation of the core structure itself, their presence and interactions within the complex are thought to contribute to the efficiency and fidelity of prohead assembly nih.gov. The co-purification of internal proteins with gp22 further supports the existence of a stable complex and suggests direct interactions among these core components. The precise stoichiometry and the three-dimensional arrangement of these proteins within the prohead core remain areas of active research, with the understanding that their collective interactions are fundamental to the intricate process of bacteriophage T4 head morphogenesis.

Protein NameFunction/Role in Interaction with gp22
gp20 Portal protein; nucleates the assembly of the gp22-based scaffolding core.
gp23 Major capsid protein; assembles around the gp22 scaffold to form the hexagonal lattice of the capsid.
gp24 Vertex protein; forms the pentameric vertices of the capsid in conjunction with the gp22 scaffold.
gp21 Prohead protease; a key component of the prohead core that later degrades gp22.
Internal Proteins (IPI, IPII, IPIII) Components of the prohead core that interact with gp22.
gp67 A component of the prohead core.
gp68 A component of the prohead core.

Genetic and Biochemical Analyses of Gp22 Function

Genetic Studies on gp22 Mutants

Genetic analysis, particularly through the isolation and characterization of mutants, has provided foundational insights into the function of gp22. These studies have established its essentiality and revealed its central role in determining the size and shape of the phage capsid.

Gene 22 is classified as an essential gene for bacteriophage T4, meaning that any mutation that completely ablates its function is lethal to the phage. windows.netpnas.org The primary role of its product, gp22, is to form the inner scaffolding core of the prohead, a temporary structure that is assembled and then removed during the head maturation process. nih.govnih.gov

Mutations in gene 22 result in a distinct and lethal phenotype characterized by severe aberrations in head morphogenesis. Instead of forming correctly sized prolate proheads, these mutants produce elongated and irregularly shaped head variants or fail to form closed capsids altogether. nih.gov The core architecture, which is primarily dictated by the assembly of gp22, is fundamental for establishing the correct prohead shape. nih.gov In the absence of a functional gp22 scaffold, the major capsid protein, gp23, assembles into these aberrant structures, highlighting the role of the gp22 core as a structural template. nih.govnih.gov The phenotype of gene 22 mutants underscores its indispensable function in guiding the proper assembly of the phage head.

Further evidence for the function of gp22 and its physical interaction with other capsid components comes from the analysis of suppressor mutations. Genetic suppression occurs when a mutation in a second gene compensates for the defect caused by a primary mutation. This phenomenon often indicates a direct physical interaction between the two gene products.

In a key study, a specific mutation in gene 23 (which codes for the main capsid shell protein, gp23) that caused the formation of capsids with abnormal lengths was partially corrected by secondary mutations located in gene 22 and gene 24 (the vertex protein). nih.gov This suppression was found to be highly specific; the suppressor mutations in gene 22 only worked against certain gene 23 mutations and had no noticeable effect in a wild-type background. nih.gov This allele-specific suppression provides strong genetic evidence that gp22, gp23, and gp24 physically interact during capsid assembly. nih.gov These interactions are crucial for the complex process of regulating the precise length and geometry of the T4 head. nih.gov

Table 1: Genetic Studies of gp22

Study TypeGene(s) InvolvedKey FindingsImplication for gp22 Function
Phenotypic Characterization gene 22Mutations lead to aberrant, elongated head structures.Essential for determining correct capsid size and shape. nih.govnih.gov
Suppressor Mutation Analysis gene 22, gene 23, gene 24Mutations in gene 22 can suppress defects caused by specific mutations in gene 23. nih.govProvides genetic evidence for direct protein-protein interaction between gp22, gp23, and gp24 during head assembly. nih.gov

In Vitro Assembly Systems and Reconstitution Studies

The development of in vitro assembly systems, pioneered by Edgar and Wood, has allowed for the stepwise dissection of phage morphogenesis. pnas.org These systems utilize cell extracts from bacteria infected with different T4 amber mutants, which accumulate specific phage subassemblies. By mixing these extracts, researchers can reconstitute infectious phage particles in a test tube and identify the function of individual proteins.

In this context, gp22 has been shown to be central to the formation of the prohead core. Studies have demonstrated that the scaffolding core, with gp22 as its main constituent, can assemble independently onto the membrane-anchored portal protein (gp20). nih.govresearchgate.net It is possible to observe these "naked" cores, devoid of the outer capsid shell, when the major capsid protein gp23 is absent. nih.govresearchgate.net These core structures can then serve as intermediates for the subsequent assembly of the complete prohead, confirming that the gp22 scaffold provides the foundational structure for the capsid shell. nih.gov These reconstitution studies have been invaluable in confirming that the primary role of gp22 is to build the internal framework that directs capsid formation.

Biochemical Characterization of gp22 Activity and Processing

Biochemical analysis has provided a detailed molecular picture of gp22. The protein consists of 269 amino acids, with a predicted molecular weight of approximately 29.9 kDa and an acidic isoelectric point (pI) of 4.3. nih.gov Structurally, it is predicted to be highly alpha-helical, with about 80% of its residues forming helical structures. nih.gov

A crucial aspect of gp22's function is its fate during head maturation. Gp22 is a substrate for the bacteriophage T4 protease (T4PPase), which is the product of gene 21 (gp21). windows.netnih.gov During the maturation of the prohead, gp22 is extensively digested into smaller peptide fragments. windows.netnih.gov This proteolytic breakdown of the scaffold is a key step that allows the capsid to expand and creates the internal volume necessary to accommodate the phage's DNA genome. nih.gov Most of these peptide fragments are then expelled from the prohead. nih.gov

Interestingly, not all of the gp22 protein is removed. It has been suggested that an initial, limited cleavage removes a small piece from the C-terminus of the protein during the early stages of assembly. nih.gov Following the extensive digestion, a specific fragment of gp22 (referred to as gp22*) remains within the mature phage head, though its function there is not fully understood. windows.netnih.gov

Table 2: Biochemical Properties and Processing of gp22

PropertyDescriptionReference(s)
Amino Acid Composition 269 residues nih.gov
Molecular Weight ~29.9 kDa (predicted) nih.gov
Isoelectric Point (pI) 4.3 (acidic) nih.gov
Secondary Structure ~80% alpha-helical nih.gov
Processing Event Proteolytic cleavage by T4 Protease (gp21) windows.netnih.gov
Processing Outcome Extensive digestion into small fragments, which are mostly expelled from the prohead. A small fragment (gp22*) remains in the mature virion. windows.netnih.govnih.gov

Structural Biology Approaches for Gp22 Characterization

Cryo-Electron Microscopy (Cryo-EM) Studies of Prohead Intermediates

Cryo-electron microscopy (cryo-EM) has been instrumental in visualizing the architecture of bacteriophage T4 prohead intermediates, revealing the central role of gp22 in this process. These studies have shown that prohead assembly initiates with the formation of a portal protein (gp20) complex at the inner membrane of the E. coli host. nih.govnih.gov This complex serves as a nucleation site for the co-assembly of the outer capsid shell, composed of gp23, and the inner scaffolding core, of which gp22 is the major constituent. nih.govnih.gov

Cryo-EM reconstructions of various prohead intermediates, including those lacking a complete capsid shell, demonstrate the existence of a distinct internal scaffolding core. nih.gov This core, primarily composed of gp22, is attached to the portal and is a prerequisite for the correct formation of the prohead. nih.govmdpi.com The architecture of this internal scaffold, dictated by the assembly of gp22, is thought to be the primary determinant of the prohead's size and prolate shape. mdpi.com

In unprocessed prohead intermediates, the gp22-based core is a prominent feature. nih.gov Following the assembly of the prohead shell, the scaffolding core is proteolytically degraded by the phage-encoded protease, gp21, which is also a component of the core. nih.govnih.gov This degradation of gp22 into small peptides vacates the interior of the prohead, creating space for the packaging of the viral genome. nih.govnih.gov The ability to isolate "naked" cores attached to the membrane-bound portal further underscores the independent assembly and structural significance of the gp22 scaffold. mdpi.com

Key Findings from Cryo-EM Studies of gp22 in Prohead Intermediates
Location: Forms a distinct internal scaffolding core within the prohead. nih.gov
Initiation: Assembles onto the dodecameric portal protein (gp20) complex. nih.govnih.gov
Function: Dictates the size and prolate shape of the prohead. mdpi.com
Composition: The major component of the scaffolding core, with approximately 580 copies per prohead. mdpi.com
Fate: Degraded by the prohead protease (gp21) to allow for DNA packaging. nih.govnih.gov

X-ray Crystallography of gp22 (or related domains/complexes)

To date, a complete high-resolution X-ray crystal structure of the full-length bacteriophage T4 gp22 protein has not been reported. The inherent flexibility and tendency of scaffolding proteins to exist in dynamic complexes can present significant challenges for crystallization. However, structural predictions and analyses based on its amino acid sequence have provided valuable insights into its conformation.

Proposed Structural Models and Alpha-Helical Conformation

Based on its nucleotide sequence, a structural model for gp22 has been proposed, highlighting a remarkably high alpha-helical content. nih.gov It is predicted that approximately 80% of the gp22 polypeptide chain adopts an alpha-helical conformation, forming seven distinct helices. nih.gov

The proposed model suggests a rod-shaped molecule where three long alpha-helices are packed in an antiparallel fashion. nih.gov Shorter helices are proposed to be located at the ends of the molecule. nih.gov This high alpha-helical content is a defining feature of gp22's predicted structure and is likely crucial for its function in forming the scaffold's framework.

Insights from Structural Analysis of gp22 Interactions within the Core

The function of gp22 is intrinsically linked to its interactions with other proteins within the prohead core. The scaffolding core is a complex assembly that includes not only gp22 but also the prohead protease gp21 and other minor internal proteins. nih.govpnas.org

The initiation of core assembly occurs at the portal protein, gp20. It is proposed that a specific region of gp22, likely one of its shorter alpha-helices, interacts directly with the gp20 connector at the base of the prohead. nih.gov This interaction is critical for anchoring the scaffold to the portal and initiating the concurrent assembly of the capsid shell.

The co-localization and functional necessity of gp21 within the core suggest intimate interactions with gp22. Gp21 is a serine protease responsible for the degradation of gp22 during prohead maturation. nih.govpnas.org While the precise structural details of this interaction are not fully elucidated, the protease must recognize and cleave gp22 at specific sites to ensure the timely and efficient disassembly of the scaffold.

Evolutionary Conservation and Comparative Genomics of Gp22 Homologs

Identification of gp22 Homologs in T4-like Phages

Gene product 22 (gp22) is the major scaffolding protein of bacteriophage T4, essential for the assembly of the prohead core. pnas.org Homologs of gp22 have been identified across a wide range of T4-like phages, underscoring its critical role in morphogenesis. Genome sequencing and comparative analyses have revealed that the major head morphogenesis genes of T4, including gene 22, are highly conserved and are considered an integral part of the core genome among T4-related phages. mdpi.com This conservation is evident in numerous T4-like phages that infect a variety of bacteria.

Studies on T4-like phages, including the Escherichia coli phages JS98, RB43, RB49, and RB69, as well as phages infecting other bacteria like Aeromonas salmonicida phage 44RR2.8t and Aeromonas hydrophila phage Aeh1, have confirmed the presence of a core set of conserved genes. nih.govuark.edu Within this core, the head assembly genes, in particular, show a high degree of sequence conservation. nih.govnih.gov The essential nature of the scaffolding protein in initiating and guiding the correct assembly of the capsid makes its gene one of the more stable components of the viral genome. oup.com

While sequence identity is a primary method for identifying homologs, it's important to note that structural homology can persist even when sequence similarity degrades over evolutionary time. Scaffolding proteins from different phages, such as T4, P22, and φ29, have been shown to possess similar structures despite sequence divergence, highlighting a conserved functional architecture. pnas.org

Table 1: Identified gp22 Homologs in Representative T4-like Phages This table is interactive. You can sort and filter the data.

Phage Name Host Organism Evidence of gp22 Homolog Reference
T4 Escherichia coli N/A (Reference Organism) pnas.org
JS98 Escherichia coli High sequence conservation of head genes with T4. nih.gov
RB69 Escherichia coli High degree of synteny and gene conservation with T4. nih.gov
RB49 Escherichia coli Part of the core set of conserved genes among T4-likes. nih.gov
RB43 Escherichia coli Part of the core set of conserved genes among T4-likes. nih.gov
44RR2.8t Aeromonas salmonicida High degree of synteny and gene conservation with T4. nih.gov

Comparative Analysis of Gene Organization and Protein Domains

The genomic neighborhood of gene 22 is remarkably conserved among T4-like phages. Comparative genomic studies show that the structural genes, and particularly the head and tail gene clusters, are highly collinear. nih.govnih.gov In a comparison between T4 and the closely related phage JS98, the structural gene maps were found to be colinear, with the head genes demonstrating the highest sequence conservation. nih.govnih.gov This conserved gene order, or synteny, suggests a strong selective pressure to maintain the functional cassette of genes required for head morphogenesis. Typically, gene 22 is located adjacent to other crucial head assembly genes, such as gene 21 (prohead protease) and gene 23 (major capsid protein), reflecting their coordinated expression and function.

From a protein structure perspective, T4 gp22 is predicted to be a 269-amino acid protein that is rich in charged residues and is predominantly alpha-helical. nih.gov It is thought to form an elongated, rod-shaped molecule with multiple alpha-helices packed in an antiparallel fashion. nih.gov While the high-resolution crystal structure of T4 gp22 is not available, the structures and functional domains of other phage scaffolding proteins, like that of bacteriophage P22, provide a valuable model for understanding its organization.

P22 scaffolding protein (gp8) has well-defined functional domains, including a C-terminal domain responsible for binding to the coat protein and an N-terminal region involved in self-association (dimerization and tetramerization). nih.govresearchgate.netresearchgate.net It is highly likely that T4 gp22 and its homologs possess analogous domains that mediate these critical interactions:

Coat Protein Binding Domain: A specific region that interacts with the major capsid protein (gp23) to co-polymerize and form the prohead shell.

Self-Association Domain: Enables scaffolding proteins to interact with each other, forming the inner core of the prohead.

Portal Interaction Domain: A region, likely at one of the ends of the protein, that interacts with the portal protein (gp20) to initiate prohead assembly. nih.gov

Table 2: Comparison of Scaffolding Protein Features This table is interactive. You can sort and filter the data.

Feature Bacteriophage T4 (gp22) Bacteriophage P22 (gp8) - Model System General Function
Predicted Structure Predominantly α-helical, elongated nih.gov Elongated, mainly α-helical nih.gov Provides structural framework for the prohead core.
Coat Protein Binding Inferred, essential for gp23 assembly C-terminal domain (residues 280-294) nih.govnih.gov Catalyzes the assembly of the capsid shell.
Self-Association Inferred, forms the prohead core N-terminal region involved in dimerization/tetramerization researchgate.net Forms a stable internal scaffold.

| Portal Interaction | Predicted interaction with gp20 nih.gov | N-terminus interacts with portal nih.gov | Nucleates the initiation of prohead assembly. |

Implications for Phage Evolution and Morphogenetic Diversity

The evolution of scaffolding proteins like gp22 is intrinsically linked to the evolution of the entire capsid structure, illustrating a classic case of molecular co-evolution. The tight interaction between the scaffolding protein and the major capsid protein means that mutations in one protein can be compensated for by mutations in the other, maintaining the viability of the assembly process. This interdependence constrains the evolutionary path of both proteins. preveligelab.orgnih.gov

Despite this constraint, variations in scaffolding proteins are a major driver of morphogenetic diversity among phages. The evolution of scaffolding proteins that mediate, catalyze, and ensure the fidelity of assembly was a crucial step that allowed viral genomes and, consequently, capsids to increase in size and complexity. preveligelab.orgnih.gov The size and shape of the bacteriophage T4 head are directly dependent on the genes that form the scaffolding core. researchgate.net Mutations in T4 gene 22 and another core constituent gene, gene 68, have been shown to alter the width of the phage head, sometimes resulting in isometric (icosahedral) heads instead of the typical prolate shape. researchgate.net

This suggests an evolutionary mechanism where changes in the scaffolding protein can lead to significant alterations in capsid morphology. For instance, the T4-like cyanophages possess isometric heads, which may be a result of evolutionary changes in their scaffolding core proteins. oup.com The diversification of T4-like phages into different ecological niches could be facilitated by such changes in head morphology, which may affect genome size, stability, and host interaction. The accumulation of point mutations, and occasionally gene duplication events within the structural gene block, appears to be the dominant mode of evolution for these phages, rather than large-scale modular exchanges. nih.govnih.gov Therefore, the subtle yet significant variations in gp22 and its homologs across the T4 superfamily are a testament to an evolutionary balancing act: conserving the essential functions for capsid assembly while allowing for structural adaptations that contribute to the remarkable diversity of these viruses.

Future Directions in Bacteriophage T4 Gene Product 22 Research

Unresolved Questions in gp22 Folding and Assembly Dynamics

The precise mechanism by which hundreds of gp22 monomers cooperatively assemble to form a structurally coherent and dimensionally accurate scaffolding core remains one of the central mysteries of T4 morphogenesis. While it is known that gp22 is essential for the formation of the core in vivo, the detailed pathway of its folding and the kinetics of its assembly are not fully understood. nih.gov

Key unresolved questions that will drive future research include:

Folding Pathway and Intermediates: Does gp22 folding precede assembly, or do these processes occur concurrently? Identifying and characterizing transient folding intermediates are crucial for understanding how the protein achieves its final, assembly-competent conformation. It is hypothesized that gp22 polymerizes into long filaments, which then organize into the core structure, but the dynamics of this process are unclear. mit.edu

Thermodynamics and Kinetics: What are the thermodynamic driving forces behind core formation? Quantifying the binding affinities between gp22 monomers and between gp22 and other core components (e.g., gp21, gp67, gp68) is essential. Kinetic studies are needed to determine the rates of association and dissociation and to understand how the assembly process is controlled to avoid kinetic traps that could lead to malformed structures.

Role of Chaperones: While the folding of the major capsid protein gp23 is known to require the E. coli GroEL chaperonin system, the potential role of host or viral chaperones in the folding and assembly of gp22 is less clear. Future studies will need to investigate whether specific chaperones are required to prevent gp22 aggregation and ensure its correct polymerization.

Core Disassembly: Following the formation of the prohead shell, the gp22 core is proteolytically degraded by the T4 prohead protease, gp21. mdpi.com The dynamics of this degradation and the controlled disassembly of the core structure are poorly characterized. Understanding how this process is triggered and proceeds without compromising the integrity of the newly formed capsid shell is a critical area for future investigation.

Research QuestionKey Parameters to InvestigatePotential Methodologies
What is the folding pathway of a gp22 monomer?Folding intermediates, conformational changes, stability of folded vs. unfolded states.Circular Dichroism, Fluorescence Spectroscopy, NMR, HDX-MS.
How do gp22 monomers assemble into a core?Association/dissociation rates, binding affinities, stoichiometry of core components.Size-Exclusion Chromatography, Light Scattering, ITC, SPR.
What triggers the degradation of the gp22 core?Activation of gp21 protease, conformational changes in the prohead, signal transduction.In vitro reconstitution assays, FRET, time-resolved cryo-EM.

Advanced Structural Characterization of gp22 in situ within Assembling Complexes

A high-resolution structure of the complete, intact gp22 scaffolding core has remained elusive. Early models based on electron microscopy of aberrant head structures suggested a core composed of six helical chains, but this remains a topic of debate. mit.edu A significant limitation has been the transient and internal nature of the core, making it difficult to isolate and study. Future research must leverage cutting-edge imaging technologies to visualize the core's architecture directly within the context of the assembling prohead.

Cryo-electron tomography (cryo-ET) stands out as a powerful technique for this purpose. By imaging vitrified, intact infected cells or cell lysates at different time points post-infection, cryo-ET can capture "snapshots" of proheads in various stages of assembly. This would allow for the direct visualization of the gp22 core in situ.

Key future objectives in this area are:

High-Resolution Cryo-ET: Pushing the resolution of in situ cryo-ET through improved instrumentation and computational methods, such as subtomogram averaging, will be essential. The goal is to move beyond general morphology to a near-atomic model of how gp22 monomers are arranged within the core.

Correlative Light and Electron Microscopy (CLEM): To overcome the challenge of locating rare assembly intermediates within a crowded cellular environment, CLEM can be used. Fluorescently tagging gp22 or other prohead components would allow researchers to identify assembling proheads with light microscopy before targeting them for high-resolution cryo-ET imaging.

Time-Resolved Studies: By developing methods to synchronize T4 infections and rapidly vitrify samples at precise intervals, it will be possible to reconstruct a dynamic, four-dimensional model of prohead assembly, revealing the sequence of events from core nucleation to its final degradation.

Imaging TechniqueTarget of InvestigationExpected OutcomeKey Challenge
Cryo-Electron Tomography (Cryo-ET)The 3D structure of the gp22 core within intact proheads.A detailed architectural map of the scaffolding core and its interactions with the capsid shell.Low signal-to-noise ratio; sample thickness requiring cryo-FIB milling. frontiersin.orgresearchgate.netnih.govnih.gov
Subtomogram AveragingThe repeating structure of gp22 subunits within the core.A high-resolution model of the gp22 monomer and its intermolecular contacts.Structural heterogeneity within the core; achieving accurate alignment.
Cryo-CLEMLocalization and identification of specific assembly intermediates.Correlation of function (e.g., active assembly) with high-resolution structural data.Maintaining sample integrity; precision of correlation between imaging modalities.

Comprehensive Systems Biology Approaches to T4 Morphogenesis

The assembly of a T4 virion is a complex, highly regulated process involving the coordinated action of dozens of viral and several host proteins. While the roles of individual components like gp22 are partially understood, a holistic, system-level perspective is lacking. Future research must employ systems biology approaches to model the entire morphogenetic pathway, providing a quantitative and predictive understanding of how the virus is built.

This approach will integrate data from multiple "omics" disciplines:

Quantitative Proteomics: Determining the absolute copy numbers of gp22 and other structural proteins at various stages of the infection cycle. This will reveal the precise stoichiometry of assembly intermediates and help model the process based on component availability.

Transcriptomics: Analyzing the temporal expression profile of gene 22 and other morphogenesis genes will clarify how the production of structural components is regulated to ensure they are available at the right time and in the right amounts.

Interactomics: High-throughput screening methods, such as yeast two-hybrid or affinity purification-mass spectrometry, can be used to create a comprehensive map of the protein-protein interactions involved in prohead assembly, potentially uncovering novel regulatory factors or transient interactions involving gp22.

Computational Modeling: The ultimate goal is to integrate these datasets into a computational model of T4 morphogenesis. Such a model could simulate the assembly process, predict the effects of mutations or changes in protein concentrations, and identify key control points in the pathway.

A systems-level understanding will clarify how the synthesis and assembly of the gp22 core are integrated with the formation of the capsid shell, DNA packaging, and the assembly of the tail and tail fibers. nih.gov

Elucidating Fundamental Design Principles of Self-Assembling Nanostructures through gp22 Studies

The T4 prohead core is a paradigm of programmed, hierarchical self-assembly. nih.govnih.govresearchgate.net It is a transient, protein-based nanostructure whose sole function is to act as a scaffold for the construction of another structure. As such, the study of gp22 assembly offers profound insights into the fundamental design principles that can be applied to the fields of synthetic biology and nanotechnology.

Future research focused on gp22 from a materials science perspective will explore:

Templated Nucleation and Growth: How does the gp22 core template the assembly of the gp23 capsid shell into a specific size and shape? Understanding this relationship can inform the design of synthetic scaffolds for directing the assembly of nanoparticles, proteins, or other molecules into desired architectures. nih.gov

Kinetic vs. Thermodynamic Control: Viral assembly often relies on kinetically controlled pathways to produce metastable structures that would not be favored at thermodynamic equilibrium. The gp22 core is a prime example of a structure that is assembled and then disassembled. Studying this transient scaffolding can provide principles for designing synthetic systems that follow specific assembly and disassembly pathways on command.

Error Correction and Robustness: Despite the complexity of the process, T4 assembly is remarkably robust. Investigating how the gp22 assembly pathway minimizes and corrects errors can provide design rules for building resilient and high-yield synthetic self-assembling systems.

Hierarchical Assembly: The formation of the gp22 core, followed by the assembly of the outer shell, is a clear example of hierarchical assembly. nih.govresearchgate.net By dissecting the interactions that govern this hierarchy, researchers can learn how to program complex, multi-level structures from simple building blocks, a key goal in nanotechnology. nih.gov

The principles derived from studying gp22—a biological scaffold optimized by evolution—can inspire the design of novel self-assembling materials for applications in medicine, electronics, and catalysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.